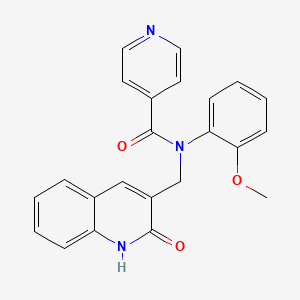
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HQNO belongs to the class of quinolone antibiotics and has been shown to exhibit antibacterial, antifungal, and antiparasitic properties.
Aplicaciones Científicas De Investigación
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. This compound has also been shown to exhibit antifungal and antiparasitic activity, making it a promising candidate for the treatment of fungal and parasitic infections.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide involves the inhibition of bacterial respiration by targeting the electron transport chain. This compound binds to the quinol oxidase complex, which is responsible for the transfer of electrons from the quinone pool to the cytochrome c oxidase complex. This results in the inhibition of ATP synthesis, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria, leading to the production of reactive oxygen species and DNA damage. This compound has also been shown to disrupt bacterial cell membrane integrity, leading to cell lysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits broad-spectrum antibacterial, antifungal, and antiparasitic activity, making it a useful tool for studying the mechanisms of action of these compounds. However, this compound also has limitations for lab experiments. It can be toxic to eukaryotic cells at high concentrations, making it difficult to use in certain experiments. Additionally, it can be difficult to obtain pure this compound due to its low solubility in water.
Direcciones Futuras
There are a number of future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the use of this compound in combination with other antibiotics to enhance their antibacterial activity. Additionally, the use of this compound as a tool for studying bacterial respiration and oxidative stress is an area of active research. Overall, the potential therapeutic applications of this compound make it a promising candidate for future research.
Métodos De Síntesis
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)isonicotinamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-3-methylquinoline with 2-methoxybenzaldehyde, followed by condensation with isonicotinoyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-21-9-5-4-8-20(21)26(23(28)16-10-12-24-13-11-16)15-18-14-17-6-2-3-7-19(17)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLARTWOJBDJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

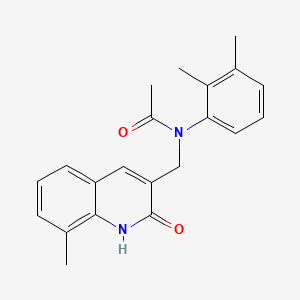
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B7701180.png)

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7701189.png)
![3,4-dimethoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7701203.png)
![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)
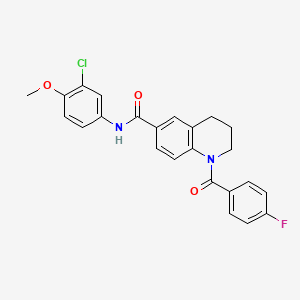

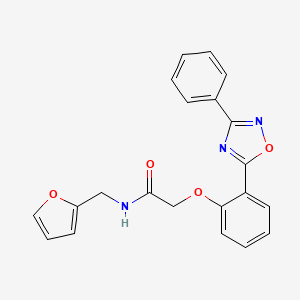

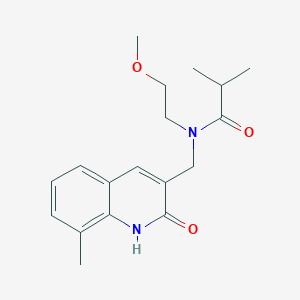
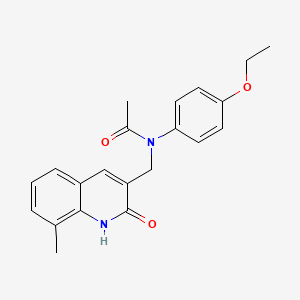
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7701247.png)
